Tyrphostin RG 13022
Overview
Description
Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .
Molecular Structure Analysis
The empirical formula of Tyrphostin RG 13022 is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .Physical And Chemical Properties Analysis
Tyrphostin RG 13022 is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .Scientific Research Applications
Antiproliferative Effects in Cancer Research
Tyrphostin RG 13022 has shown promising results in cancer research, particularly due to its inhibitory effects on protein tyrosine kinase activity associated with cancer cell growth. It has been effective in suppressing cancer cell proliferation in various studies:
In Human Squamous Cell Carcinoma : RG 13022 demonstrated significant antiproliferative effects in a human squamous cell carcinoma model, both in vitro and in vivo, suggesting its potential as an anticancer agent (Yoneda et al., 1991).
In Prostate Cancer : It significantly inhibited TGF alpha-induced phosphorylation of EGF receptor (EGFR) and showed inhibitory effects on androgen-stimulated cell proliferation in prostate cancer cells (Kondapaka & Reddy, 1996).
In Glioma Cell Lines : Tyrphostin RG 13022 was found to reduce the proliferation of human glioma cell lines by inhibiting DNA synthesis induced by EGF and PDGF, suggesting its application in treating growth factor-dependent gliomas (Weernink et al., 1996).
Photostability in Drug Development
The photostability of Tyrphostin RG 13022 is a crucial factor in its formulation and efficacy as a drug. A study on the photostability of RG 13022 found that it undergoes photochemical transformations, influencing its effectiveness and stability (Kumar et al., 1995).
Neuroprotection and Oxidative Stress
Tyrphostin RG 13022, among other tyrphostins, has been studied for its potential neuroprotective effects, particularly against oxidative stress-induced nerve cell death. This research indicates its possible therapeutic applications in neurological disorders (Sagara et al., 2002).
Inhibition of Growth Factor Signaling
Tyrphostins, including RG 13022, have been noted for their ability to inhibit the signaling cascades initiated by growth factors like EGF, providing a potential therapeutic strategy in diseases where these pathways are aberrantly activated (Lyall et al., 1989).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-ZSOIEALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin RG 13022 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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